molecular formula C14H28O3Si B14206335 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione CAS No. 825622-17-1

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione

Katalognummer: B14206335
CAS-Nummer: 825622-17-1
Molekulargewicht: 272.45 g/mol
InChI-Schlüssel: KRXXOTHXYGONKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a heptane chain with two ketone functionalities at the 3 and 4 positions

Vorbereitungsmethoden

The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . Industrial production methods may involve similar protection strategies, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is utilized in various scientific research applications:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields hydroxyl functionalities from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Vergleich Mit ähnlichen Verbindungen

1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione can be compared with other silyl-protected compounds such as:

Eigenschaften

CAS-Nummer

825622-17-1

Molekularformel

C14H28O3Si

Molekulargewicht

272.45 g/mol

IUPAC-Name

1-[tert-butyl(dimethyl)silyl]oxy-6-methylheptane-3,4-dione

InChI

InChI=1S/C14H28O3Si/c1-11(2)10-13(16)12(15)8-9-17-18(6,7)14(3,4)5/h11H,8-10H2,1-7H3

InChI-Schlüssel

KRXXOTHXYGONKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C(=O)CCO[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.